1-(2-羟基-3-甲基苯基)乙酮

描述

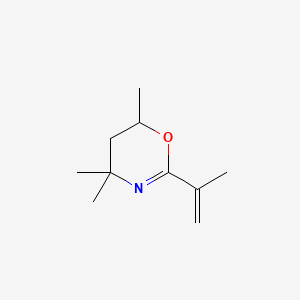

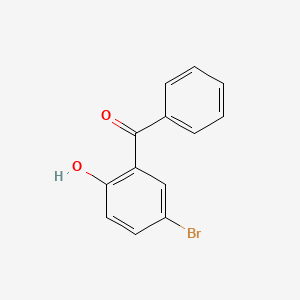

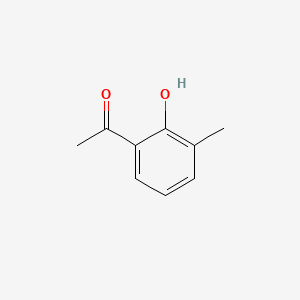

1-(2-Hydroxy-3-methylphenyl)ethanone is an aromatic ketone . It is also known by other names such as 2’-Hydroxy-3’-methylacetophenone, 2-Hydroxy-3-methylacetophenone, and 2-Acetyl-6-methylphenol .

Molecular Structure Analysis

The molecular formula of 1-(2-Hydroxy-3-methylphenyl)ethanone is C9H10O2 . The InChI representation of the molecule is InChI=1S/C9H10O2/c1-6-4-3-5-8 (7 (2)10)9 (6)11/h3-5,11H,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of 1-(2-Hydroxy-3-methylphenyl)ethanone is 150.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are 150.068079557 g/mol .科学研究应用

分子对接和 ADMET 研究

- 抗微生物特性:一项研究探索了 Ethanone 1-(2-羟基-5-甲基苯基) 的抗微生物特性,并评估了它与金黄色葡萄球菌中蛋白质的结合功效。研究发现,Ethanone 1-(2-羟基-5-甲基苯基) 表现出良好的结合功效,特别是与脱氢角鲨烯合酶和二氢叶酸还原酶蛋白。ADMET 研究证实它符合 Lipinski 规则,表明具有良好的药物特征 (Medicharla Sri Satya 等人,2022 年)。

基于 BODIPY 的荧光探针

- 在生物系统中的检测:这项研究使用 1-(2-羟基苯基)乙酮开发了一种基于 BODIPY 的探针,用于检测细胞中的 H2S。该探针对 H2S 表现出高选择性和敏感性,表明在生物系统中具有潜在的应用 (T. Fang 等人,2019 年)。

新化合物的合成

- 植物提取物中的新化合物:一项研究从 Lamprothamnus zanguebaricus 的茎皮的氯仿提取物中分离出新的乙酮化合物,包括 1-(3-羟基-4-甲氧基-5-甲基苯基)乙酮。这些化合物的结构通过光谱方法确定,突出了它们进一步药理探索的潜力 (M. R. Khan 等人,2003 年)。

安全和危害

While specific safety and hazard information for 1-(2-Hydroxy-3-methylphenyl)ethanone is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

It is known that this compound belongs to the class of organic compounds known as acetophenones, which are characterized by a phenyl group connected to an acetyl group Acetophenones are often involved in various biological activities, interacting with different enzymes and receptors in the body

Mode of Action

Based on its structural similarity to other acetophenones, it can be inferred that it may undergo nucleophilic addition reactions with nitrogen-containing compounds to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Pharmacokinetics

Based on its physicochemical properties, it is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its logP value suggests moderate lipophilicity, which may influence its distribution and bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For instance, the compound’s solubility may be influenced by the pH of the environment Additionally, temperature can affect the rate of chemical reactions involving the compound

属性

IUPAC Name |

1-(2-hydroxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGXENROMIJRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286597 | |

| Record name | 1-(2-hydroxy-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

699-91-2 | |

| Record name | 699-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-hydroxy-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-6-methylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB393C7SKG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1330208.png)